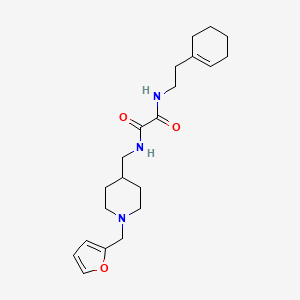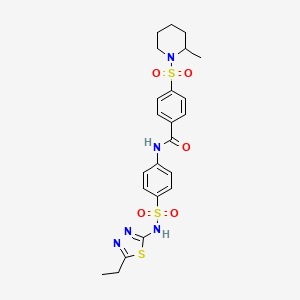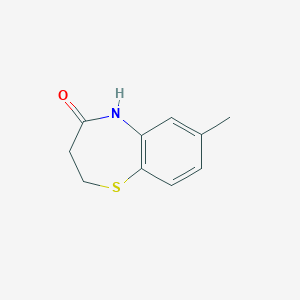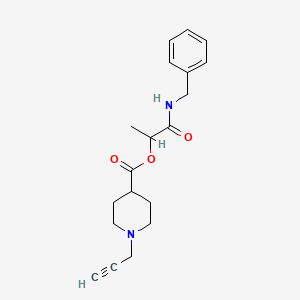
(Z)-3-isopropyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthetic Methodologies : Research in the area of thiazolidin-4-ones and related heterocyclic compounds often involves the development of novel synthetic methodologies. For instance, the work by Hassan et al. (2015) demonstrates the synthesis of heteroylhydrazono-1,3-thiazolidin-4-ones, highlighting a methodological approach that could be applicable to the synthesis of compounds like "(Z)-3-isopropyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one" (Hassan et al., 2015).
Antimicrobial Activity : Some thiazolidin-4-one derivatives have been synthesized and evaluated for their antimicrobial properties. Desai et al. (2013) synthesized novel C-5 and N-3 substituted 2-(2-hydroxyphenylimino)thiazolidin-4-one derivatives, showing broad-spectrum antimicrobial activity, which suggests potential applications of related compounds in developing new antimicrobial agents (Desai et al., 2013).
Potential Applications
Chemosensors : Thiazolidin-4-one derivatives have also found applications as chemosensors. Lin et al. (2016) developed novel Zn(II)-thiazolone-based solid fluorescent chemosensors that could detect acid/base and toluene with naked-eye visibility, indicating potential environmental monitoring applications (Lin et al., 2016).
Anticancer and Antiangiogenic Effects : Research on thioxothiazolidin-4-one derivatives by Chandrappa et al. (2010) explored their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. This suggests that similar compounds could have therapeutic potential in cancer treatment (Chandrappa et al., 2010).
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting that their targets may include bacterial and fungal proteins .
Mode of Action
It’s known that similar compounds inhibit dna synthesis in bacterial cells by blocking class ii topoisomerases . This suggests that (Z)-3-isopropyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one may interact with its targets in a similar manner, leading to inhibition of essential cellular processes.
Biochemical Pathways
Given its potential antimicrobial activity, it’s likely that it interferes with essential biochemical pathways in bacteria and fungi, such as dna replication and protein synthesis .
Result of Action
Based on the antimicrobial activity of similar compounds, it can be inferred that it may lead to the death of bacterial and fungal cells by inhibiting essential cellular processes .
Análisis Bioquímico
Biochemical Properties
(Z)-3-isopropyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial activity . The compound’s interaction with these enzymes often involves binding to the active site, leading to enzyme inhibition and disruption of microbial growth.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis, leading to potential anticancer effects . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting normal cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, as the compound may interact with transcription factors or other regulatory proteins . The molecular mechanism also involves the formation of stable complexes with target proteins, which can alter their function and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a reduction in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained enzyme inhibition and altered gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antimicrobial and anticancer activities. At higher doses, toxic or adverse effects may be observed, including cytotoxicity and organ damage . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to disrupt normal metabolic functions. For instance, the compound may inhibit key enzymes in the glycolytic pathway, leading to altered energy production and metabolic imbalances.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and its affinity for certain tissues determine its distribution and overall bioavailability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with target biomolecules and its overall efficacy. For example, the compound may accumulate in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression.
Propiedades
IUPAC Name |
(5Z)-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-13(2)23-19(24)17(27-20(23)26)12-15-11-14-5-3-4-6-16(14)21-18(15)22-7-9-25-10-8-22/h3-6,11-13H,7-10H2,1-2H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAJNZDYTPGHOV-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCOCC4)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine](/img/structure/B2956475.png)


![1-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2956482.png)

![N-[(5-chloro-2-methoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2956485.png)
![N-[3-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2956486.png)





